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Infection Type /
Pathogen

Comparison /
Context

Eradication Rate
(%)

Key Findings &
Context

| Complicated Urinary Tract Infection (cUTI) & Acute Pyelonephritis [1] | vs. Levofloxacin (mMITT

population) | C/T: 80.4% Levofloxacin: 72.1% | C/T was statistically superior to levofloxacin for

microbiological eradication in a Phase III (ASPECT-cUTI) trial [1]. | | Pseudomonas aeruginosa (in vitro)

[2] | Overall activity against collected isolates | 84.4% - 99% | Demonstrates high baseline activity [2]. | | P.

aeruginosa (in vitro) [2] | Ceftazidime-resistant isolates | 77.7% - 94.5% | Retains activity against a majority

of resistant isolates [2]. | | P. aeruginosa (in vitro) [2] | Meropenem-resistant isolates | 70.3% - 92.8% |

Shows significant activity against carbapenem-resistant strains [2]. | | P. aeruginosa (in vitro) [2] | Colistin-

resistant isolates | 89.5% - 93.5% | Active against isolates resistant to last-resort antibiotics [2]. | |

Escherichia coli (in vitro) [2] | Overall activity | 94.5% - 99.3% | Highly effective [2]. | | E. coli (in vitro)

[2] | ESBL-positive isolates | 93.4% - 95.7% | Maintains high efficacy against common resistant phenotypes

[2]. | | Klebsiella pneumoniae (in vitro) [2] | Overall activity | 82.7% - 89.1% | Moderate to good activity

[2]. | | K. pneumoniae (in vitro) [2] | ESBL-positive isolates | 41.8% - 78.7% | Efficacy is lower and more

variable against ESBL-positive K. pneumoniae [2]. | | K. pneumoniae (in vitro) [2] | Meropenem-resistant

isolates | 1.4% - 4% | Largely ineffective against KPC-producing carbapenem-resistant strains [2]. |
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The data in the table above is supported by rigorous experimental designs. Here are the methodologies for

some of the key studies cited.

ASPECT-cUTI Clinical Trial (cUTI and Pyelonephritis) [1]: This was a multicenter, double-blind,

double-dummy, randomized controlled trial (RCT). Adults with cUTI or acute pyelonephritis

received either IV C/T (1 g/0.5 g every 8 hours) or IV levofloxacin (750 mg once daily) for 7 days.

The primary outcome was composite cure (clinical cure + microbiological eradication) at the test-of-

cure visit (5-9 days after the last dose). Microbiological eradication was defined as the absence of all

baseline uropathogens from the urine [1].

In Vitro Susceptibility Studies [2]: These studies analyze the minimum inhibitory concentration

(MIC) of C/T for thousands of clinical bacterial isolates collected from hospitals globally. The MIC is

the lowest concentration of an antibiotic that inhibits visible bacterial growth. Isolates are classified as

susceptible or resistant based on breakpoints established by standards organizations (e.g., EUCAST,

CLSI). The eradication rates are calculated as the percentage of isolates that fall within the

susceptible range [2].

Experimental Pneumonia Model (Neutropenic Rabbits) [3]: This pre-clinical study investigated

C/T's efficacy in a severe infection model. Persistently neutropenic rabbits were infected via direct

endotracheal inoculation with well-characterized P. aeruginosa strains. The rabbits were treated with

human-equivalent doses of C/T every 4 hours for 12 days. The key efficacy measures were the

reduction in bacterial density (CFU/g) in lung tissue and bronchoalveolar lavage (BAL) fluid

compared to untreated controls [3].

Comparative Effectiveness in Resistant Infections

Recent real-world studies directly compare C/T against other advanced antibiotics for tough-to-treat

infections, moving beyond simple eradication rates to broader clinical outcomes.

C/T vs. Ceftazidime/Avibactam (CZA) for MDR P. aeruginosa Pneumonia: A 2024 large,

retrospective study compared early use of C/T and CZA in hospitalized, non-COVID-19 patients with

MDR P. aeruginosa pneumonia. It found that the C/T group had a significantly lower rate of

recurrent pneumonia (7.9% vs. 18.0%) and lower pneumonia-related 60-day readmissions. A

separate 2025 multicenter study (CACTUS) found that C/T treatment resulted in higher clinical
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success rates at day 30 compared to CZA (63% vs. 51%) for MDR P. aeruginosa pneumonia [4]

[5].

C/T vs. Older, Toxic Agents: A 2022 comparative effectiveness study in the Veterans Affairs

healthcare system evaluated C/T against traditional regimens based on aminoglycosides or

polymyxins for MDR P. aeruginosa infections. After adjusting for confounders, the study found that

inpatient mortality was significantly lower in the C/T group (15.8% vs. 27.7%) [6].

The following diagram illustrates the key pathways through which Pseudomonas aeruginosa develops

resistance to antibiotics, and how ceftolozane/tazobactam counteracts them.
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Interpretation Guide for Professionals

When evaluating this data for R&D and clinical decisions, please consider:

Efficacy vs. Resistance Patterns: C/T is highly effective against MDR P. aeruginosa, including
strains resistant to ceftazidime, meropenem, and piperacillin/tazobactam, due to its stability against

common resistance mechanisms like efflux pumps and AmpC β-lactamases [2].
Spectrum Limitations: C/T is not a carbapenem-sparing option for infections caused by K.
pneumoniae carbapenemase (KPC)-producing or metallo-β-lactamase (MBL)-producing
Enterobacterales, as it is not effective against these enzymes [2].

Real-World Context: High microbiological eradication rates in clinical trials translate into positive
real-world clinical outcomes, such as lower recurrence and mortality, especially when compared to

older, more toxic therapies [4] [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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